molecular formula C26H26F3NO3 B607385 Etrasimod CAS No. 1206123-37-6

Etrasimod

カタログ番号 B607385
CAS番号: 1206123-37-6
分子量: 457.49321
InChIキー: MVGWUTBTXDYMND-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etrasimod, sold under the brand name Velsipity, is a medication used for the treatment of ulcerative colitis . It is a selective sphingosine-1-phosphate (S1P) receptor modulator that modifies the activity of the immune system . It is taken orally .


Synthesis Analysis

Etrasimod is a synthetic compound classified as a selective modulator of Sphingosine 1-phosphate (S1P) receptors, specifically targeting S1P1, S1P4, and S1P5 receptors . It was discovered by Arena Pharmaceuticals, with subsequent development by Pfizer .


Molecular Structure Analysis

The molecular formula of Etrasimod is C26H26F3NO3 . The molar mass is 457.493 g/mol .


Chemical Reactions Analysis

Etrasimod behaves as a functional antagonist of S1P 1 receptors. Sustained agonist activity results in internalization and proteasomal degradation, and hence reduced expression of lymphocyte S1P 1 receptors .


Physical And Chemical Properties Analysis

The molecular weight of Etrasimod is 631.700 .

科学的研究の応用

Ulcerative Colitis

  • Application : Etrasimod is being used in the treatment of moderately to severely active ulcerative colitis (UC) .
  • Methods : In the ELEVATE UC 52 and ELEVATE UC 12 phase 3 clinical trials, patients were randomized to etrasimod 2 mg once daily or placebo. The efficacy endpoints included clinical remission and endoscopic improvement .
  • Results : More patients in the etrasimod group achieved clinical remission, endoscopic improvement, CS-free remission, and sustained clinical remission .

Isolated Proctitis

  • Application : Etrasimod is being studied for its efficacy in patients with moderately to severely active isolated proctitis .
  • Methods : Patients with isolated proctitis who met all other inclusion criteria in ELEVATE UC 52 and ELEVATE UC 12, were randomized to receive etrasimod or placebo .
  • Results : Patients with isolated proctitis receiving etrasimod demonstrated significant improvements versus placebo, including clinical remission rates at Weeks 12 and 52, endoscopic improvement at Week 12 .

Crohn’s Disease

  • Application : Etrasimod is being investigated as a potential treatment for moderately to severely active Crohn’s disease .
  • Methods : In a phase 2 study, adults with moderately to severely active Crohn’s disease and an inadequate response, loss of response to, or intolerance to ≥1 conventional or advanced treatments for CD were randomized to once-daily etrasimod 2 mg or 3 mg .
  • Results : Etrasimod 2 mg once daily was associated with a decrease in peak eosinophil count (PEC) at week 16 from baseline .

Atopic Dermatitis

  • Application : Etrasimod is being investigated as a potential treatment for moderate to severe atopic dermatitis .
  • Methods : Etrasimod is administered orally once daily .
  • Results : Etrasimod demonstrated statistically significant improvements in a phase 2b clinical trial for atopic dermatitis .

Primary Biliary Cholangitis

  • Application : Etrasimod is being evaluated for its potential use in the treatment of primary biliary cholangitis (PBC), a rare cholestatic liver disease characterized by persistent biliary inflammation .
  • Methods : An open-label, pilot, proof of concept study was conducted to evaluate the safety, tolerability, and efficacy of oral etrasimod in participants with PBC .

Primary Sclerosing Cholangitis

  • Application : Etrasimod is being investigated for its potential use in the treatment of primary sclerosing cholangitis (PSC), a rare cholestatic liver disease characterized by persistent biliary inflammation .

Pyoderma Gangrenosum

  • Application : Etrasimod was being investigated for its potential use in the treatment of Pyoderma Gangrenosum, a rare, inflammatory skin disorder .
  • Methods : A Phase 2a, open-label, proof-of-concept clinical study was conducted to assess the efficacy and safety of Etrasimod in patients with Pyoderma Gangrenosum .

将来の方向性

Etrasimod has received positive opinions from the FDA and EMA for the treatment of moderately-to-severely active ulcerative colitis . The FDA’s decision is expected in the second half of 2023, and the EMA’s decision is anticipated in the first half of 2024 . In addition to UC, Etrasimod is being investigated for a range of other immuno-inflammatory diseases .

特性

IUPAC Name

2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3NO3/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGWUTBTXDYMND-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etrasimod

CAS RN

1206123-37-6
Record name Etrasimod [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206123376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etrasimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETRASIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WH8495MMH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate (38.7 mg, 0.080 mmol) in a mixed solvent of methanol (1.5 mL), tetrahydrofuran (0.5 mL), and water (0.5 mL) was added LiOH hydrate (11.7 mg, 0.279 mmol). The mixture was stirred at room temperature overnight before the mixture was acidified to pH 4 with 1 N aqueous HCl solution and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, concentrated under reduced pressure and dried under vacuum. The foam was triturated with water to give a solid. The solid was filtered to give the title compound as a light pink solid (25.7 mg). LCMS m/z=458.4[M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.56-1.70 (m, 4H), 1.80-1.87 (m, 2H), 1.95-2.11 (m, 3H), 2.34 (dd, J=16.04, 8.97 Hz, 1H), 2.59-2.74 (m, 4H), 3.21-3.25 (m, 1H), 3.41-3.49 (m, 1H), 5.11 (s, 2H), 6.70 (dd, J=8.72, 2.40 Hz, 1H), 6.92 (d, J=2.27 Hz, 1H), 7.19 (d, J=8.72 Hz, 1H), 7.61 (d, J=8.00 Hz, 1H), 7.68 (d, J=8.00 Hz, 1H), 7.70 (s, 1H), 10.45 (s, 1H), 12.18 (bs, 1H).
Name
ethyl 2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
Quantity
38.7 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
11.7 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of sodium 3-(carboxylatomethyl)-7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carboxylate (16.5 g, 30.2 mmol) in water at 40° C. was added ammonium chloride solution (9.71%, 100 mL). The reaction was heated at 92° C. (bath) for 4.4 h. The mixture was refrigerated overnight, decanted and triturated with ice cold 6N HCl (100 mL). The solid was collected by filtration, washed with diluted HCl (100 mL) and dried overnight in a vacuum oven at 40° C. to give the title compound (8.5 g). LCMS m/z=458.3 [M+H]+.
Name
sodium 3-(carboxylatomethyl)-7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carboxylate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of ethyl 2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate (71.2 g, 147 mmol) in 1,4-dioxane (400 mL) an aqueous solution of LiOH.H2O (220 mL, 2 M, 3 eq) was added. The resulting two phase mixture was stirred at 50° C. under N2 for 5 h. The reaction mixture was allowed to cool and the pH adjusted to 3-4 with 6 N HCl. The solvent was rotary evaporated and to the two phase aqueous/product mixture CH2Cl2 added. The layers were separated and the organics washed with H2O (2×300 mL). The combined aqueous phases were re-extracted with CH2Cl2. The combined organic layers were dried (MgSO4), filtered and rotary evaporated. The dark brown oily residue was taken up in MeOH and the solvent evaporated under reduced pressure. The dark brown residue was taken up again in a minimum amount of MeOH and left in the fridge over 16 h. The precipitate was collected under suction, washing the solids with hexanes, and dried under high vacuum to afford the product (34.5 g, 51%) as an off-white solid. The filtrate containing product was concentrated to dryness to give a dark brown fluffy solid (33.6 g) which was processed further separately. LCMS m/z=458.2 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.76-1.57 (m, 4H), 1.93-1.81 (m, 2H), 2.16-1.97 (m, 3H), 2.38 (dd, J=15.2, 8.8 Hz, 1H), 2.80-2.62 (m, 4H), 3.32-3.23 (m, 1 H), 3.54-3.44 (m, 1H), 5.15 (s, 2H), 6.74 (dd, J=8.8, 2.4 Hz, 1H), 6.96 (d, J=2.4 Hz, 1H), 7.23 (d, J=8.8 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 7.76-7.70 (m, 2H), 10.48 (s, 1H), 12.20 (s, 1H).
Name
ethyl 2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
Quantity
71.2 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Synthesis routes and methods IV

Procedure details

In a 3 L, 3-necked, round-bottomed flask was placed ethyl 2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate (139.4 g, 287 mmol) in dioxane (1.8 L). The mixture was added 2N lithium hydroxide (0.431 L, 861 mmol) and heated to 45-55° C. for 3 h. The mixture was concentrated in vacuo. The residue was added MTBE/water and acidified with concentrated HCl (until pH3) while keeping the temperature under 20° C. with an ice bath. The aqueous layer was separated and extracted with MTBE. The combined organic layers were washed several times with water until pH3 at the end of the washes. Acetonitrile and water were added to the MTBE solution and the mixture was concentrated in vacuo to give the title compound (130 g) without further purification. LCMS m/z=458.4.
Name
ethyl 2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
Quantity
139.4 g
Type
reactant
Reaction Step One
Quantity
0.431 L
Type
reactant
Reaction Step Two
Quantity
1.8 L
Type
solvent
Reaction Step Three

Citations

For This Compound
908
Citations
H Al-Shamma, K Lehmann-Bruinsma, C Carroll… - … of Pharmacology and …, 2019 - ASPET
… This report describes the characterization of the preclinical in vitro pharmacology of etrasimod S1P receptor binding, as well as the pharmacodynamic and in vivo effects of etrasimod in …
Number of citations: 42 jpet.aspetjournals.org
WJ Sandborn, L Peyrin-Biroulet, J Zhang, M Chiorean… - Gastroenterology, 2020 - Elsevier
… We assessed the efficacy and safety of etrasimod in patients with moderately to severely … At week 12, the etrasimod 2 mg group met the primary and all secondary endpoints. Etrasimod …
Number of citations: 156 www.sciencedirect.com
WJ Sandborn, S Vermeire, L Peyrin-Biroulet… - The Lancet, 2023 - thelancet.com
… the safety and efficacy of etrasimod in adult patients with moderately to … etrasimod and 116 to placebo. In ELEVATE UC 52, a significantly greater proportion of patients in the etrasimod …
Number of citations: 36 www.thelancet.com
S Vermeire, M Chiorean, J Panés… - Journal of Crohn's …, 2021 - academic.oup.com
… etrasimod 2 mg at any point and were evaluated for safety and efficacy. A total of 92 [82%] patients who received etrasimod … % [67/112] of patients receiving etrasimod 2 mg at any time, …
Number of citations: 42 academic.oup.com
P Wils, L Peyrin-Biroulet - Immunotherapy, 2023 - Future Medicine
… Recently, etrasimod has demonstrated efficacy in the phase II OASIS study and its open-… of etrasimod and summarizes the available clinical efficacy and safety data regarding etrasimod, …
Number of citations: 3 www.futuremedicine.com
WJ Sandborn, L Peyrin-Biroulet, L Trokan… - Official journal of the …, 2018 - journals.lww.com
… occurred with etrasimod in all efficacy measures vs PBO (Table). Etrasimod 2 mg improved … More pts receiving etrasimod 2 mg achieved endoscopic improvement (41.8% vs 17.8% for …
Number of citations: 7 journals.lww.com
JI Silverberg, R Bissonnette, L Kircik… - Journal of the …, 2023 - Wiley Online Library
… to etrasimod 2 mg (n = 47), 1 mg (n = 47) or placebo (n = 46). At Week 12, percent change in EASI score was −57.2% in the etrasimod … of participants receiving etrasimod 2 mg achieved …
Number of citations: 4 onlinelibrary.wiley.com
G D'Haens, MC Dubinsky… - Journal of Crohn's …, 2023 - academic.oup.com
… efficacy, safety, and tolerability of etrasimod in subjects with moderately to severely active … for CD were randomised 1:1 to once-daily etrasimod 2 mg or 3 mg. Subjects were stratified by …
Number of citations: 2 academic.oup.com
F Magro, L Peyrin-Biroulet, BE Sands… - Official journal of the …, 2023 - journals.lww.com
Methods: We report a post hoc analysis from the ELEVATE UC trials to assess relationships between histological/composite endpoints, biomarkers and efficacy outcomes in etrasimod-…
Number of citations: 0 journals.lww.com
K Kiyomi, L Caroline, A Lisette, G Kye… - Official journal of the …, 2020 - journals.lww.com
… This study evaluated the effect of etrasimod on circulating lymphocyte subsets in … etrasimod effects on ALC and immune cell subsets were observed in this study. The effect of etrasimod …
Number of citations: 4 journals.lww.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。